1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one is a heterocyclic compound belonging to the class of naphthyridines. It features a fused bicyclic structure that includes a benzene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one can be classified as:
Several synthetic routes have been developed for the preparation of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one:
The synthesis typically requires controlled conditions such as temperature and solvent choice to optimize yields. For instance, reactions may be performed under microwave irradiation to enhance reaction rates and improve product yields .
The molecular structure of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one consists of:
Reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity .
The mechanism of action for compounds like 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one often involves interaction with biological targets such as enzymes or receptors:
Biological evaluations suggest that certain naphthyridine derivatives exhibit cytotoxicity against cancer cell lines and may have therapeutic applications in oncology .
1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one has several scientific uses:
The ongoing research into this compound highlights its importance in medicinal chemistry and its potential as a scaffold for developing new pharmaceuticals.
The synthesis of 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one (molecular formula: C₁₂H₁₂N₂O, MW: 200.2 g/mol) relies on condensation-cyclization strategies. A key route involves the Smiles rearrangement of 3-[(2-hydroxyethyl)thio]-substituted precursors. This three-step protocol starts with nucleophilic displacement of a chlorine atom in 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by cyclic amines (e.g., pyrrolidine or azepane), yielding intermediates with cyclic amine substituents. Subsequent reaction with 2-mercaptoethanol produces 1-amino-3-[(2-hydroxyethyl)thio] derivatives. Under basic conditions (NaOH/ethanol), these undergo an intramolecular S→O Smiles rearrangement, forming the tetrahydronaphthyridinone core in >70% yield. The mechanism involves thiirane intermediate formation and ring closure via nucleophilic attack, with final recrystallization in ethanol ensuring >95% purity [1] [4] [6].
Alternative routes employ the Niementowski reaction, where anthranilic acid derivatives condense with piperidones under POCl₃ catalysis. For example, 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine forms via this method (68–92% yield), though further functionalization is required to access the target scaffold [9].
Table 1: Key Condensation-Cyclization Approaches
Starting Materials | Conditions | Intermediate | Final Product Yield | Key Features |
---|---|---|---|---|
1,3-Dichloro-THN*-4-carbonitrile | Cyclic amine, then 2-mercaptoethanol | 1-Amino-3-[(2-hydroxyethyl)thio] derivative | >70% | Smiles rearrangement under mild base |
Anthranilic acid + piperidone | POCl₃, 140°C | 10-Chloro-tetrahydrobenzonaphthyridine | 68–92% | Requires alkaline workup for purification |
3-Aminopicolinaldehyde + ketones | tBuOK/tBuOH, then Pd/C | 6,7,8,9-Tetrahydrobenzo[b][1,5]naphthyridine | 60–75% | Dehydrogenation step for aromatization |
THN: Tetrahydro-2,7-naphthyridine [1] [3] [9]
Transition-metal catalysis enables efficient fused-ring construction. Copper(I)-catalyzed alkynylation introduces phenylethynyl groups at the C1 position of tetrahydrobenzonaphthyridines. Using CuI and diisopropyldiazodicarboxylate (DIAD), zwitterionic intermediates form, which undergo alkynylation with copper acetylides to yield 1-phenylethynyl derivatives (55–67% yield). This method tolerates electron-donating/withdrawing aryl groups but requires chromatographic purification due to hydrazine byproducts [9].
Hetero-Diels-Alder cyclizations offer another route. o-Furyl(allylamino)pyridines undergo microwave-assisted intramolecular Diels-Alder reactions under acid catalysis, generating 5,6-dihydrobenzo[c][1,5]naphthyridines. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the ring system. Electron-withdrawing substituents (e.g., Cl) stabilize the dihydro intermediates [3] [7].
Iodine-catalyzed three-component reactions assemble anthra[2,1-c][2,7]naphthyridines from aromatic aldehydes, anthracen-2-amines, and ethyl 4-oxopiperidine-1-carboxylate. This metal-free approach operates under mild conditions with high atom economy [7].
Microwave irradiation significantly accelerates the cyclization of benzo[c]2,7-naphthyridinone precursors. In dimethylformamide (DMF) at 150°C (100 W), K₂CO₃-mediated ring closure completes in 2 hours versus 15 hours under conventional heating. This reduces decomposition and improves yields by 33%. Precise temperature control is critical, as thermogravimetric analysis shows decomposition onset at 158°C [1] [2].
Acid-catalyzed variants include:
Table 2: Microwave vs. Acid-Catalyzed Cyclization Performance
Method | Conditions | Time | Yield | Advantages | |
---|---|---|---|---|---|
Microwave-assisted | DMF, K₂CO₃, 150°C, 100 W | 2 h | 85% | 33% higher yield vs. thermal; reduced side products | |
Conventional thermal | DMF, K₂CO₃, reflux | 15 h | 64% | Lower equipment costs | |
TFE-mediated (acidic) | Trifluoroethanol, −20°C | 10 min | 78% | High selectivity for Stevens rearrangement | |
H₂SO₄-mediated Skraup synthesis | Concentrated H₂SO₄, 100°C | 3–5 h | 70% | Scalable but requires corrosion-resistant equipment | [1] [3] [9] |
Industrial production emphasizes purity and cost efficiency. Batch processes for pyronaridine tetraphosphate (a benzo[c]naphthyridine derivative) involve Niementowski condensation in phosphorus oxychloride. Key improvements include:
Continuous flow systems address exothermicity and purification challenges:
Economic analyses show flow processes reduce production costs by 18–22% but require higher initial capital investment. Batch methods remain preferable for small-scale API production due to flexibility [1] [3].
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